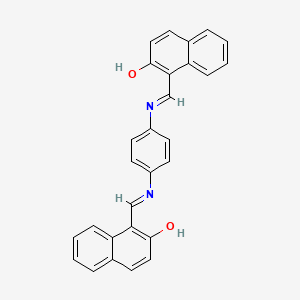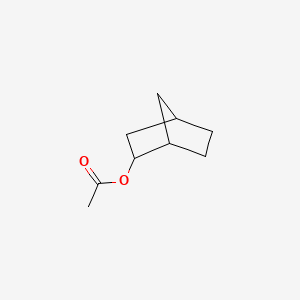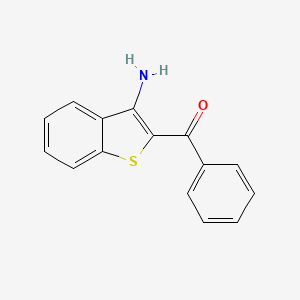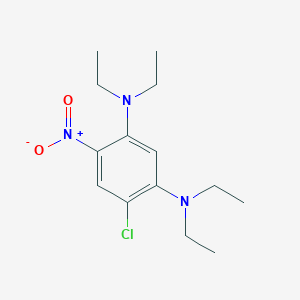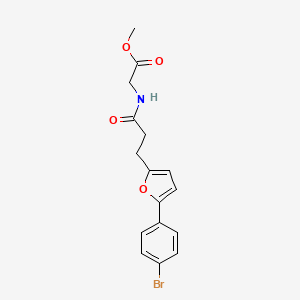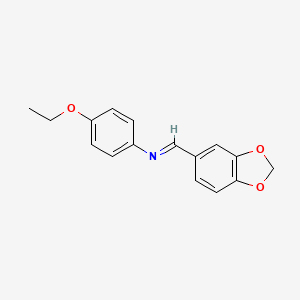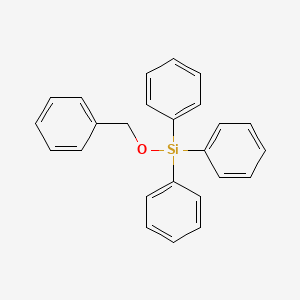
(Benzyloxy)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)triphenylsilane is an organosilicon compound with the molecular formula C25H22OSi. It is characterized by a benzyloxy group attached to a triphenylsilane core. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Benzyloxy)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (Benzyloxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
(Benzyloxy)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a precursor or intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Benzyloxy)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a range of chemical transformations. The pathways involved often include nucleophilic substitution and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
- (Phenoxy)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- (Methylsulfonyl)triphenylsilane
Comparison: (Benzyloxy)triphenylsilane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it may offer distinct advantages in terms of reaction selectivity and product yield.
Eigenschaften
Molekularformel |
C25H22OSi |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
triphenyl(phenylmethoxy)silane |
InChI |
InChI=1S/C25H22OSi/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
CJVSPTOVYOQHNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


